5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic azo dye. Azo dyes are characterized by the presence of the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. This compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the diazotization of 4-methoxyaniline followed by coupling with barbituric acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a dye in various analytical techniques.
Biology: Investigated for its potential as a biological stain.
Industry: Utilized in the production of colored materials and as a sensor for detecting specific analytes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological molecules. For instance, its anti-cancer properties are attributed to its ability to bind to and inhibit the Bcl-xL protein, which plays a role in cell survival and apoptosis. The binding disrupts the protein’s function, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-[(E)-(5-sulfanyl-1,3,4-thiadiazol-2-yl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione: Another heterocyclic azo dye with similar structural features.
1,3-Dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Known for its interactions with proteins and potential biological applications.
Uniqueness
5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific azo linkage and the presence of the methoxy group, which can influence its electronic properties and reactivity. Its ability to inhibit Bcl-xL protein also sets it apart from other similar compounds .
Properties
CAS No. |
109480-37-7 |
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Molecular Formula |
C11H10N4O4 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)diazenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H10N4O4/c1-19-7-4-2-6(3-5-7)14-15-8-9(16)12-11(18)13-10(8)17/h2-5,8H,1H3,(H2,12,13,16,17,18) |
InChI Key |
ZNEFBCPTOVIDRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
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